molecular formula C20H28O3 B164797 O-Geranylconiferyl alcohol CAS No. 129350-09-0

O-Geranylconiferyl alcohol

Cat. No.: B164797
CAS No.: 129350-09-0
M. Wt: 316.4 g/mol
InChI Key: UJQXYSRVSXKEES-YIERNNEGSA-N
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Description

O-Geranylconiferyl alcohol, also known as this compound, is a plant secondary metabolite. It contains a geranyl side chain and a coniferyl alcohol group. This compound is primarily found in the cell walls of certain woody plants . This compound is a versatile chemical building block used in various scientific and industrial applications.

Mechanism of Action

O-Geranylconiferyl alcohol, also known as Conifegrol, is a sesquiterpenoid isolated from the root of Ligularia duciformis . This compound has been found to exhibit various biological activities, including antioxidant, anti-inflammatory, and antibacterial properties . It also has some antitumor activity, as it can inhibit the growth and spread of tumor cells .

Target of Action

Given its observed biological activities, it can be inferred that it likely interacts with cellular components involved in oxidative stress, inflammation, bacterial growth, and tumor progression .

Mode of Action

Its antioxidant, anti-inflammatory, and antibacterial activities suggest that it may interact with and modulate the function of enzymes or proteins involved in these processes . Its antitumor activity suggests that it may interfere with the signaling pathways that regulate cell proliferation and survival .

Biochemical Pathways

Given its biological activities, it is likely that it impacts pathways related to oxidative stress, inflammation, bacterial growth, and tumor progression .

Pharmacokinetics

It is known that the compound can be obtained from plant material through extraction with appropriate solvents, followed by purification .

Result of Action

This compound exhibits antioxidant, anti-inflammatory, and antibacterial activities, suggesting that it can protect cells from oxidative damage, reduce inflammation, and inhibit bacterial growth . Its antitumor activity indicates that it can inhibit the growth and spread of tumor cells .

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules in the environment could potentially affect the stability, efficacy, and action of the compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions

O-Geranylconiferyl alcohol can be synthesized through biocatalytic production directly from lignocellulosic biomass. This method involves the biocatalytic treatment of lignocellulose to release and convert ferulic acid using enzymes such as feruloyl esterase, carboxylic acid reductase, and aldo-keto reductase. This process achieves efficient conversion of ferulic acid to conifegrol under ambient, low-energy reaction conditions .

Industrial Production Methods

The industrial production of conifegrol involves the use of plant biomass-derived feedstocks. The biocatalytic route is preferred due to its sustainability and efficiency. This method minimizes environmental waste and adds value to agro-industrial residues .

Chemical Reactions Analysis

Types of Reactions

O-Geranylconiferyl alcohol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its transformation into other valuable chemicals.

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of conifegrol can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involving conifegrol often use halogenating agents or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions include pinoresinol, sesamin, and other bioactive compounds .

Scientific Research Applications

O-Geranylconiferyl alcohol has a wide range of scientific research applications:

Comparison with Similar Compounds

O-Geranylconiferyl alcohol is similar to other phenylpropanoid compounds such as coniferyl alcohol, sinapyl alcohol, and p-coumaryl alcohol. conifegrol is unique due to its geranyl side chain, which imparts distinct chemical properties and biological activities . These similar compounds are also involved in the biosynthesis of lignins and lignans and share common biosynthetic pathways .

Similar Compounds

  • Coniferyl alcohol
  • Sinapyl alcohol
  • p-Coumaryl alcohol

This compound’s unique structure and properties make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(E)-3-[4-[(2E)-3,7-dimethylocta-2,6-dienoxy]-3-methoxyphenyl]prop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O3/c1-16(2)7-5-8-17(3)12-14-23-19-11-10-18(9-6-13-21)15-20(19)22-4/h6-7,9-12,15,21H,5,8,13-14H2,1-4H3/b9-6+,17-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQXYSRVSXKEES-YIERNNEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCOC1=C(C=C(C=C1)C=CCO)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/COC1=C(C=C(C=C1)/C=C/CO)OC)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001347685
Record name O-Geranylconiferyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129350-09-0
Record name O-Geranylconiferyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129350090
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Geranylconiferyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 129350-09-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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